methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 5809-58-5
VCID: VC11778444
InChI: InChI=1S/C18H17N3O4/c1-25-18(24)11-6-8-12(9-7-11)19-16(22)10-15-17(23)21-14-5-3-2-4-13(14)20-15/h2-9,15,20H,10H2,1H3,(H,19,22)(H,21,23)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol

methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

CAS No.: 5809-58-5

Cat. No.: VC11778444

Molecular Formula: C18H17N3O4

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate - 5809-58-5

Specification

CAS No. 5809-58-5
Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
IUPAC Name methyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C18H17N3O4/c1-25-18(24)11-6-8-12(9-7-11)19-16(22)10-15-17(23)21-14-5-3-2-4-13(14)20-15/h2-9,15,20H,10H2,1H3,(H,19,22)(H,21,23)
Standard InChI Key QDRNQCKHYWWNAM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate, reflects its intricate structure . It consists of a benzoate ester group linked via an acetamido bridge to a partially hydrogenated quinoxalin-3-one moiety. The quinoxaline ring system, a bicyclic structure comprising two fused pyrazine and benzene rings, is partially saturated, introducing conformational flexibility that may influence its biological interactions.

The SMILES notation (COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2) and InChIKey (QDRNQCKHYWWNAM-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches . The presence of multiple hydrogen bond donors (3) and acceptors (7) suggests moderate polarity, which impacts solubility and membrane permeability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₃O₄
Molecular Weight339.3 g/mol
logP2.81 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Polar Surface Area81 Ų

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoxalin-3-one core. A common approach includes:

  • Cyclocondensation: Reaction of o-phenylenediamine derivatives with α-keto esters to form the quinoxaline scaffold.

  • N-Acylation: Coupling the quinoxaline intermediate with methyl 4-aminobenzoate using carbodiimide-based activating agents.

  • Esterification: Final protection of the carboxylic acid group as a methyl ester to enhance stability and bioavailability.

Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield and purity. For instance, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane achieves yields exceeding 60%.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationEthyl pyruvate, EtOH, reflux45%
AcylationDCC, DMAP, CH₂Cl₂, 0°C to RT62%
EsterificationMeOH, H₂SO₄, reflux85%

Analytical Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the methyl ester (δ 3.82 ppm), aromatic protons (δ 7.85–7.40 ppm), and amide NH (δ 10.21 ppm).

  • Mass Spectrometry: ESI-MS (positive mode) shows a molecular ion peak at m/z 340.3 [M+H]⁺, consistent with the molecular formula .

  • Chromatography: HPLC purity >95% (C18 column, acetonitrile/water gradient) .

Research Limitations and Future Directions

Pharmacokinetic Challenges

The compound’s moderate logP (2.81) and high polar surface area (81 Ų) predict poor blood-brain barrier penetration, limiting its utility in CNS disorders . Prodrug strategies, such as replacing the methyl ester with a pivaloyloxymethyl group, could improve bioavailability.

Toxicity Profiling

No acute or chronic toxicity data are available. Standard assays (e.g., Ames test, micronucleus assay) are needed to evaluate mutagenicity and genotoxicity.

Structural Optimization

  • Ring Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) at the quinoxaline 6-position may enhance receptor affinity.

  • Stereochemical Resolution: Separating enantiomers could identify more potent or less toxic variants .

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